2-Chlorophenyl phosphorodichloridate

Vue d'ensemble

Description

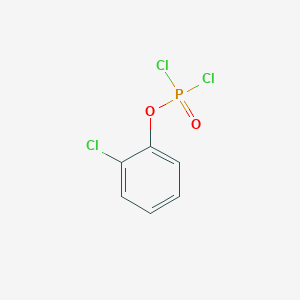

2-Chlorophenyl phosphorodichloridate is a chemical compound with the molecular formula Cl2P(O)OC6H4Cl . It has a molecular weight of 245.43 . It has been used in the preparation of mononucleotide building blocks and oligonucleotides and oligonucleotide phosphorothioates in solution .

Synthesis Analysis

The synthesis of 2-Chlorophenyl phosphorodichloridate involves the reaction with tetrabutylammonium bromide and trichlorophosphate in toluene for 1 hour . The yield of this reaction is reported to be 89% .Molecular Structure Analysis

The molecular structure of 2-Chlorophenyl phosphorodichloridate can be represented by the SMILES string Clc1ccccc1OP(Cl)(Cl)=O . The InChI key for this compound is VLDPXPPHXDGHEW-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Chlorophenyl phosphorodichloridate has been used in the preparation of mononucleotide building blocks and oligonucleotides and oligonucleotide phosphorothioates in solution .Physical And Chemical Properties Analysis

2-Chlorophenyl phosphorodichloridate is a liquid at room temperature . It has a refractive index of 1.538 (lit.) . The boiling point is 135-137 °C/12 mmHg (lit.) , and the density is 1.491 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Preparation of Mononucleotide Building Blocks

2-Chlorophenyl phosphorodichloridate is used in the preparation of mononucleotide building blocks . Mononucleotides are the building blocks of nucleic acids, which are vital for all known forms of life. They play a crucial role in the storage and transmission of genetic information in cells. The use of 2-Chlorophenyl phosphorodichloridate in this context could potentially contribute to advancements in genetic research and biotechnology.

Synthesis of Oligonucleotides and Oligonucleotide Phosphorothioates

Another significant application of 2-Chlorophenyl phosphorodichloridate is in the synthesis of oligonucleotides and oligonucleotide phosphorothioates . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, genetic testing, and forensic analysis. Oligonucleotide phosphorothioates, on the other hand, are modified oligonucleotides that are more stable and resistant to enzymatic degradation. They are commonly used in therapeutic applications, including antisense and siRNA therapies.

Safety and Hazards

Mécanisme D'action

Target of Action

2-Chlorophenyl phosphorodichloridate is primarily used as a phosphorylating reagent . Its primary targets are mononucleotide building blocks and oligonucleotides .

Mode of Action

The compound interacts with its targets by phosphorylating them . This process involves the transfer of a phosphate group from the 2-Chlorophenyl phosphorodichloridate to the target molecule, altering its structure and function.

Biochemical Pathways

The phosphorylation process mediated by 2-Chlorophenyl phosphorodichloridate affects the biochemical pathways involved in nucleotide synthesis and oligonucleotide formation . The downstream effects of these alterations can influence various biological processes, including DNA replication, transcription, and translation.

Result of Action

The phosphorylation of mononucleotide building blocks and oligonucleotides by 2-Chlorophenyl phosphorodichloridate can result in the formation of modified nucleotides and oligonucleotides . These modified molecules may have altered properties and functions, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of 2-Chlorophenyl phosphorodichloridate can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and activity may be affected by humidity and other conditions related to moisture exposure. Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other chemicals or biological molecules.

Propriétés

IUPAC Name |

1-chloro-2-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDPXPPHXDGHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164600 | |

| Record name | o-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl phosphorodichloridate | |

CAS RN |

15074-54-1 | |

| Record name | Phosphorodichloridic acid, 2-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenyl phosphorodichloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorophenyl phosphorodichloridate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH4YQB3GEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-Chlorophenyl phosphorodichloridate in the presented research?

A1: 2-Chlorophenyl phosphorodichloridate serves as a key reagent for synthesizing various compounds, notably dinucleoside phosphates [, , ]. These molecules, crucial for building DNA and RNA, highlight the reagent's role in nucleic acid chemistry. Researchers utilize it to form internucleotide bonds, essentially linking individual nucleoside units to construct larger oligonucleotide chains [, ].

Q2: How does 2-Chlorophenyl phosphorodichloridate facilitate the formation of dinucleoside phosphates?

A2: The compound acts as a phosphorylating agent. It reacts with protected ribonucleosides, first with those having a free 3'-OH group and subsequently with those having a free 5'-OH group. This two-step process results in the formation of a phosphodiester bond between the two ribonucleosides, effectively creating a dinucleoside phosphate [, ].

Q3: Are there any modifications to the reaction conditions that have been explored to improve the synthesis of dinucleoside phosphates using 2-Chlorophenyl phosphorodichloridate?

A3: Yes, researchers have found that adding 2,6-lutidine during the second step of the reaction, where the 5'-OH group reacts, significantly enhances the yield of dinucleoside phosphates and reduces the reaction time [].

Q4: Beyond dinucleoside phosphates, what other classes of compounds can be synthesized using 2-Chlorophenyl phosphorodichloridate?

A4: Research demonstrates its versatility in synthesizing other biologically relevant molecules. For example, it acts as a precursor in synthesizing phosphorylated derivatives of cis-tramadol, a potent analgesic [], and amlodipine, a calcium channel blocker used to treat hypertension []. These phosphorylated derivatives often exhibit modified pharmacological profiles, potentially offering advantages in terms of efficacy, safety, or pharmacokinetic properties.

Q5: The provided abstracts mention the use of "protected ribonucleosides". Why is this protection strategy necessary?

A5: In nucleoside chemistry, protecting groups are crucial to prevent unwanted side reactions. 2-Chlorophenyl phosphorodichloridate is reactive; without protection, it could react with other reactive groups on the nucleoside (like amino groups on the bases), leading to undesirable byproducts. Protecting specific groups ensures that the phosphorylation occurs selectively at the desired 3'-OH or 5'-OH position, resulting in the formation of the desired dinucleoside phosphate with the correct regiochemistry.

Q6: Can you provide specific examples of how 2-Chlorophenyl phosphorodichloridate has been used in synthesizing biologically active compounds?

A6: Beyond its role in oligonucleotide synthesis, researchers have leveraged 2-Chlorophenyl phosphorodichloridate to create potentially valuable drug candidates. For instance, it was employed in the synthesis of monophosphoric acid diesters of 7 beta-hydroxycholesterol, a compound known to possess selective cytotoxicity towards tumor cells []. This modification aimed to develop water-soluble derivatives with enhanced bioavailability and potential antitumor activity.

Q7: Are there any known challenges or limitations associated with using 2-Chlorophenyl phosphorodichloridate in chemical synthesis?

A7: One study hints at a potential concern: the reagent might react with nucleoside base residues under certain conditions []. This unwanted side reaction emphasizes the importance of careful optimization of reaction parameters, such as solvent, temperature, and reaction time, to maximize the yield of the desired products and minimize the formation of byproducts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)